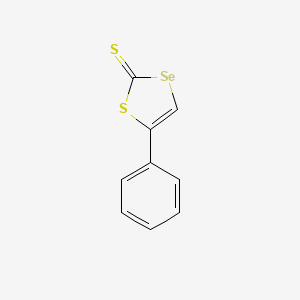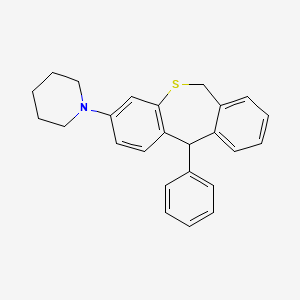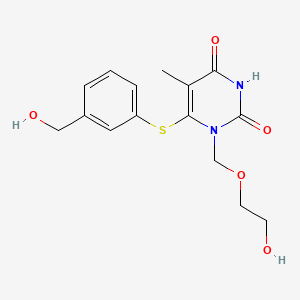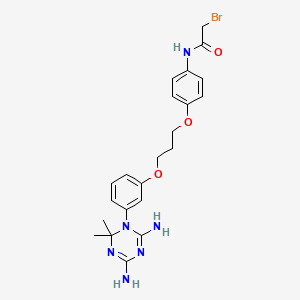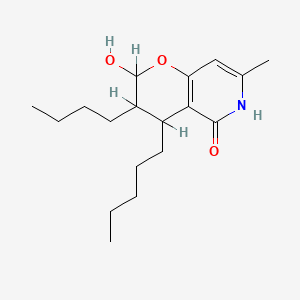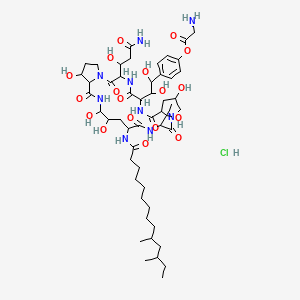
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with glycine, monohydrochloride, trans- is a complex cyclic peptide with multiple hydroxyl groups and ester linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA. After the assembly of the peptide chain, the compound is cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of complex peptides often employs automated peptide synthesizers to ensure precision and efficiency. The process includes deprotection, coupling, and cyclization steps, followed by purification using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.
Substitution: The ester linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP.
Reduction: NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols.
Major Products
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products include amides or thioesters.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a model peptide for studying peptide synthesis and cyclization techniques.
Biology
In biological research, it can serve as a probe for studying protein-protein interactions and enzyme-substrate specificity.
Medicine
Industry
Used in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclosporine
- Vancomycin
- Bacitracin
Uniqueness
This compound’s unique combination of hydroxyl, carbonyl, and ester groups, along with its cyclic structure, distinguishes it from other peptides. Its specific sequence and stereochemistry contribute to its unique biological and chemical properties.
Propriétés
Numéro CAS |
138661-19-5 |
|---|---|
Formule moléculaire |
C52H84ClN9O18 |
Poids moléculaire |
1158.7 g/mol |
Nom IUPAC |
[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] 2-aminoacetate;hydrochloride |
InChI |
InChI=1S/C52H83N9O18.ClH/c1-5-26(2)20-27(3)12-10-8-6-7-9-11-13-38(68)55-32-22-36(66)48(74)59-50(76)43-34(64)18-19-60(43)52(78)41(35(65)23-37(54)67)57-49(75)42(45(71)44(70)29-14-16-31(17-15-29)79-39(69)24-53)58-47(73)33-21-30(63)25-61(33)51(77)40(28(4)62)56-46(32)72;/h14-17,26-28,30,32-36,40-45,48,62-66,70-71,74H,5-13,18-25,53H2,1-4H3,(H2,54,67)(H,55,68)(H,56,72)(H,57,75)(H,58,73)(H,59,76);1H |
Clé InChI |
QYMCGDSFJXTTEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OC(=O)CN)O)O)C(CC(=O)N)O)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


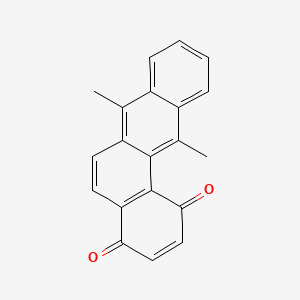

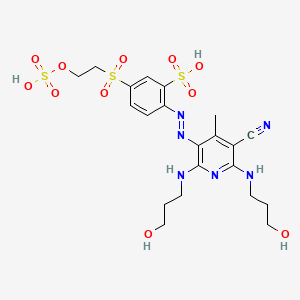


![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
